molecular formula C10H13N5 B13074341 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine

Cat. No.: B13074341
M. Wt: 203.24 g/mol
InChI Key: SGMLJAHQNIEGBV-UHFFFAOYSA-N
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Description

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine ring fused with a pyrrolidine moiety, making it a versatile scaffold for drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-b]pyridazine: Similar structure but with a chlorine substituent.

    Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: Contains an ester group.

    6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: Features a carboxylic acid group.

Uniqueness

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine stands out due to its unique combination of the imidazo[1,2-b]pyridazine ring and the pyrrolidine moiety. This structure provides a versatile platform for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C10H13N5/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8/h1-2,5-6,8,11H,3-4,7H2,(H,13,14)

InChI Key

SGMLJAHQNIEGBV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NN3C=CN=C3C=C2

Origin of Product

United States

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